molecular formula CCl3 B1209520 Trichloromethyl radical CAS No. 3170-80-7

Trichloromethyl radical

Cat. No. B1209520
CAS RN: 3170-80-7
M. Wt: 118.37 g/mol
InChI Key: ZBZJXHCVGLJWFG-UHFFFAOYSA-N
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Description

Trichloromethyl(.) is an organic radical.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Ueda et al. (2015) developed a method for the direct addition reaction of chloroform to cyclopropenes, resulting in trichloromethylcyclopropanes (Ueda et al., 2015).
    • Barks et al. (2001) investigated the free radical cyclisation of 1,6-dienes using CCl4 in the presence of phosphites and phosphine oxides, involving the addition of the trichloromethyl radical (Barks et al., 2001).
    • Pan et al. (2020) described a radical chloromethylation/arylation of N-allylbenzamide with CH2Cl2 to access dichloromethylated dihydroisoquinolinones, where CHCl3 was used as a trichloromethylating reagent (Pan et al., 2020).
  • Photocatalysis and Environmental Applications :

    • Kabatc et al. (2011) used a halomethyl 1,3,5-triazine compound as a photoinitiator for the polymerization of acrylate monomers, demonstrating the role of trichloromethyl groups in photoinitiating systems (Kabatc et al., 2011).
    • Wang et al. (2002) studied the photocatalytic reactions of trichloroethylene, identifying intermediates and proposing reaction mechanisms that begin with the Cl- subtraction and involve trichloromethyl radicals (Wang et al., 2002).
  • Electron Transfer and Radical Reactions :

    • Torres et al. (2007) discussed the antioxidant activity of polyphenols using a new stable radical of the PTM series, highlighting the role of trichloromethyl groups in these reactions (Torres et al., 2007).
    • Tucker et al. (2010) reported the utilization of photoredox catalysts for radical cyclizations onto indoles and pyrroles, where a reactive free radical intermediate is generated involving trichloromethyl radicals (Tucker et al., 2010).
  • Characterization of Trichloromethyl Radicals :

    • Valencia et al. (2013) explored the redox reaction between trichloroacetic acid and its conjugate base in acetonitrile, leading to the production of trichloromethyl radicals (Valencia et al., 2013).
    • Li et al. (2017) characterized neutral radicals formed by dissociative electron attachment to carbon tetrachloride, providing insights into the formation and behavior of trichloromethyl radicals (Li et al., 2017).

properties

CAS RN

3170-80-7

Product Name

Trichloromethyl radical

Molecular Formula

CCl3

Molecular Weight

118.37 g/mol

InChI

InChI=1S/CCl3/c2-1(3)4

InChI Key

ZBZJXHCVGLJWFG-UHFFFAOYSA-N

SMILES

[C](Cl)(Cl)Cl

Canonical SMILES

[C](Cl)(Cl)Cl

synonyms

trichloromethyl free radical

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloromethyl radical
Reactant of Route 2
Trichloromethyl radical
Reactant of Route 3
Trichloromethyl radical

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